molecular formula C12H15ClFN3O2 B2991266 N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 923090-80-6

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2991266
CAS No.: 923090-80-6
M. Wt: 287.72
InChI Key: TUIZFKAYUKWOLR-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro and fluoro-substituted phenyl group attached to an oxalamide moiety, which is further linked to a dimethylaminoethyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-chloro-4-fluorophenylamine and 2-(dimethylamino)ethylamine.

  • Reaction Steps: The amine groups are first activated and then coupled using oxalyl chloride to form the oxalamide linkage.

  • Purification: The product is purified through recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: This compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained.

  • Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Strong nucleophiles, polar aprotic solvents

Major Products Formed:

  • Oxidation Products: Various hydroxylated derivatives

  • Reduction Products: Amine derivatives

  • Substitution Products: Substituted phenyl derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(2-(methylamino)ethyl)oxalamide

  • N1-(3-chloro-4-fluorophenyl)-N2-(2-(ethylamino)ethyl)oxalamide

  • N1-(3-chloro-4-fluorophenyl)-N2-(2-(propylamino)ethyl)oxalamide

Uniqueness: The presence of the dimethylamino group in N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide provides unique chemical and biological properties compared to its analogs. This structural feature can influence the compound's binding affinity, solubility, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3O2/c1-17(2)6-5-15-11(18)12(19)16-8-3-4-10(14)9(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIZFKAYUKWOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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